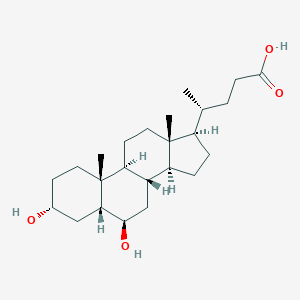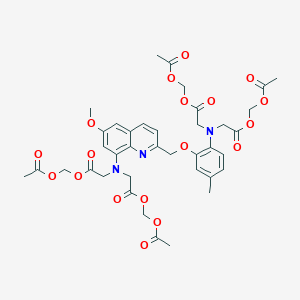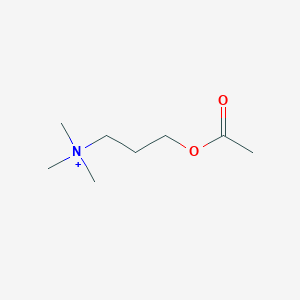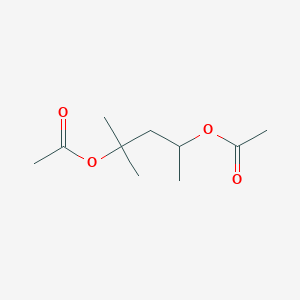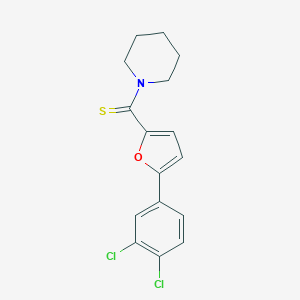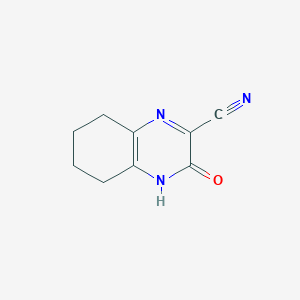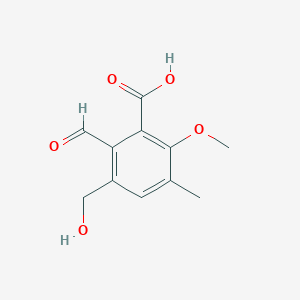
Petroselinsäure
Übersicht
Beschreibung
Petroselainsäure ist eine einfach ungesättigte Omega-12-Fettsäure, die chemisch als (6Z)-Octadec-6-ensäure bekannt ist. Sie ist ein Positionsisomer der Ölsäure und unterscheidet sich in der Position der Doppelbindung. Petroselainsäure kommt vor allem in den Samen von Pflanzen der Familie Apiaceae vor, wie z. B. Petersilie, Koriander und Fenchel . Es handelt sich um ein weißes Pulver, das im Handel erhältlich ist und in Wasser unlöslich, aber in Methanol löslich ist .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Petroselainsäure kann aus Fenchelöl durch eine Reihe von Schritten isoliert werden, darunter die Säuresaponifizierungskristallisation bei 4 °C in Methanol, gefolgt von zwei Harnstoff-Trennungen bei Raumtemperatur und abschließender Kristallisation bei -30 °C in Aceton . Diese Methode gewährleistet eine hohe Reinheit und ist relativ einfach.
Industrielle Produktionsmethoden: Die industrielle Produktion von Petroselainsäure erfolgt in der Regel durch Lösungsmittelextraktionsverfahren. Diese Verfahren können in Bezug auf Effizienz und Sicherheit variieren, wobei die überkritische Fluidextraktion mit Kohlendioxid aufgrund ihrer ungiftigen Natur und höheren Ausbeute eine bevorzugte Methode ist .
Wissenschaftliche Forschungsanwendungen
Petroselainsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Sie wird als Vorläufer für die Synthese verschiedener Chemikalien und als Standard in der Gaschromatographie verwendet.
Biologie: Studien haben ihr potenzielles antibakterielles und antifungizides Potenzial gezeigt.
5. Wirkmechanismus
Petroselainsäure entfaltet ihre Wirkung über mehrere Mechanismen:
Antibakterielle Wirkung: Sie hemmt die Bildung von Biofilmen und die Produktion von Virulenzfaktoren in Bakterien wie Staphylococcus aureus, indem sie Quorum-Sensing-bezogene und Virulenzreglergene unterdrückt.
Entzündungshemmende Wirkung: Sie moduliert den Fettstoffwechsel und reduziert Entzündungen im menschlichen Gewebe.
Wirkmechanismus
Target of Action
Petroselinic acid, a monounsaturated omega-12 fatty acid , has been found to target Staphylococcus aureus , a major human pathogen . It inhibits the formation of biofilms, which are communities of bacteria that contribute to antibiotic resistance .
Mode of Action
Petroselinic acid interacts with its targets by inhibiting cell adhesion and biofilm development . It also suppresses the production of virulence factors, such as staphyloxanthin, lipase, and α-hemolysin . Furthermore, it represses the gene expressions of quorum sensing regulator agrA, effector of quorum sensing RNAIII, α-hemolysin hla, nucleases nuc1 and nuc2, and the virulence regulator saeR .
Biochemical Pathways
Petroselinic acid is synthesized from the desaturation of 16:0-ACP . This process involves specific petroselinic acid biosynthesis genes, such as Cs-ACPD-1/3 and Cs-KAS I-1, which are essential for the biosynthesis of enzymes required for petroselinic acid biosynthesis . The acid is stored in triacylglycerol in the seeds .
Pharmacokinetics
It’s known that petroselinic acid is insoluble in water but soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of petroselinic acid results in the inhibition of biofilm formation and the suppression of virulence factors in Staphylococcus aureus . This can potentially control the infection caused by this pathogen . Additionally, petroselinic acid can suppress arachidonic acid, a key lipid mediator that promotes airway inflammation .
Action Environment
The action of petroselinic acid can be influenced by environmental factors. For instance, its content varies greatly from plant to plant and can be influenced by climatic and soil conditions
Biochemische Analyse
Biochemical Properties
Petroselinic acid interacts with various enzymes, proteins, and other biomolecules. It is classified as a monounsaturated omega-12 fatty acid . The biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Cellular Effects
Petroselinic acid has shown remarkable anti-Porphyromonas gingivalis activity . It has a rapid lethal action toward P. gingivalis, while it is rather ineffective with a wide range of other oral commensal bacterial species .
Molecular Mechanism
The molecular mechanism of petroselinic acid involves its interaction with various biomolecules. It has been suggested that the divergent evolution of extreme petroselinic acid production arises from biosynthetic and metabolic functional specialization and enhanced expression of specific enzymes to accommodate metabolism of atypical substrates .
Temporal Effects in Laboratory Settings
It is known that petroselinic acid is accumulated during the flowering and seed maturity stages .
Metabolic Pathways
Petroselinic acid is involved in several metabolic pathways. It is known that the biosynthesis of petroselinic acid involves several steps, including a 4-desaturase, a 3-oxoacyl synthase, and others .
Transport and Distribution
It is known that petroselinic acid is a major component of several plant oils .
Subcellular Localization
It is known that petroselinic acid is a major component of several plant oils , suggesting that it may be localized in the oil bodies of plant cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Petroselinic acid can be isolated from fennel oil through a series of steps including acid soap crystallization at 4°C in methanol, followed by two urea segregations at room temperature, and final crystallization at -30°C in acetone . This method ensures high purity and is relatively straightforward.
Industrial Production Methods: Industrial production of petroselinic acid typically involves solvent extraction techniques. These methods can vary in efficiency and safety, with supercritical fluid extraction using carbon dioxide being a preferred method due to its non-toxic nature and higher yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Petroselainsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrierung: Die Doppelbindung in Petroselainsäure kann hydriert werden, um Stearinsäure zu bilden.
Veresterung: Sie kann Ester mit Alkoholen bilden, die in verschiedenen industriellen Anwendungen eingesetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Ozon und Wasserstoffperoxid werden üblicherweise als Oxidationsmittel verwendet.
Hydrierung: Katalysatoren wie Palladium oder Nickel werden unter Wasserstoffgas verwendet.
Veresterung: Säurekatalysatoren wie Schwefelsäure oder Enzyme werden verwendet, um die Reaktion zu erleichtern.
Hauptprodukte:
Laurinsäure: Aus Oxidation.
Stearinsäure: Aus Hydrierung.
Ester: Aus Veresterung mit verschiedenen Alkoholen.
Vergleich Mit ähnlichen Verbindungen
Petroselainsäure ähnelt anderen einfach ungesättigten Fettsäuren wie:
Vaccenische Säure: Ein weiteres Positionsisomer mit der Doppelbindung an der 11. Position.
Linolsäure: Eine mehrfach ungesättigte Fettsäure mit zwei Doppelbindungen an der 9. und 12. Position.
Einzigartigkeit: Die einzigartige Position der Doppelbindung an der 6. Position in Petroselainsäure verleiht ihr besondere chemische Eigenschaften und biologische Aktivitäten, wodurch sie in bestimmten industriellen und medizinischen Anwendungen wertvoll ist .
Eigenschaften
CAS-Nummer |
593-39-5 |
|---|---|
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
octadec-6-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
CNVZJPUDSLNTQU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
Isomerische SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O |
melting_point |
29.8 °C |
Key on ui other cas no. |
593-39-5 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of petroselinic acid?
A1: Petroselinic acid has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol.
Q2: What is unique about the structure of petroselinic acid compared to other common fatty acids?
A2: Petroselinic acid is a monounsaturated fatty acid with a cis double bond at the Δ6 position, meaning the double bond is located on the sixth carbon atom from the carboxyl end of the molecule. This is in contrast to the more common oleic acid, which has a cis double bond at the Δ9 position. [, , , , , , ]
Q3: How does the position of the double bond in petroselinic acid influence its properties?
A3: The Δ6 double bond position influences the physical and chemical properties of petroselinic acid, such as its melting point, solubility, and reactivity compared to other C18 fatty acids like oleic acid. [, , , ]
Q4: How is petroselinic acid synthesized in plants?
A4: Petroselinic acid biosynthesis is not fully elucidated, but current evidence suggests it involves a Δ4 desaturation of palmitoyl-acyl carrier protein (ACP) by a specific desaturase enzyme. This is followed by a two-carbon elongation of the resulting Δ4-hexadecenoyl-ACP. [, , ]
Q5: Which plant families are particularly rich in petroselinic acid?
A5: The Apiaceae family, which includes plants like coriander, fennel, carrot, and parsley, is particularly rich in petroselinic acid. This fatty acid can comprise a significant portion of their seed oils. [, , , , , , , , , , , ]
Q6: What are some potential industrial applications of petroselinic acid?
A7: Petroselinic acid can be cleaved into adipic acid (C6) and lauric acid (C12:0) via ozonolysis. [] Adipic acid is a crucial component in the production of nylon and other polymers. Lauric acid finds use in the manufacturing of surfactants, detergents, and soaps. [, ]
Q7: What are the potential uses of petroselinic acid in cosmetics and personal care products?
A9: Research suggests that petroselinic acid may possess moisturizing effects. One study explored the incorporation of petroselinic acid from coriander seed oil into a phytosomal gel formulation, which exhibited promising moisturizing activity in human volunteers. []
Q8: Can petroselinic acid be used to develop biolubricants?
A10: Research has explored the potential of Trachyspermum copticum seed oil, rich in petroselinic acid, as a biolubricant base stock. The oil was used to synthesize various esters, which exhibited promising lubricant properties comparable to other biolubricant options. []
Q9: Does petroselinic acid exhibit any biological activity?
A11: While research on the biological activities of petroselinic acid is still emerging, some studies suggest it may possess antibacterial and anti-biofilm properties. [, ]
Q10: What is the mechanism of action of petroselinic acid's antimicrobial activity?
A12: One study showed that petroselinic acid exhibited dual inhibitory activity against the periodontal pathogen Porphyromonas gingivalis. It induced bacteriolysis and inhibited the activity of gingipains, key virulence factors of this bacterium. []
Q11: How does petroselinic acid interact with topoisomerases?
A13: Petroselinic acid has been shown to be a potent inhibitor of topoisomerases, particularly topoisomerase I. It acts directly on the enzyme molecule without intercalating with DNA. []
Q12: Has petroselinic acid been explored for its potential in cancer treatment?
A12: While petroselinic acid has shown topoisomerase inhibitory activity, its potential in cancer treatment remains unexplored. Further research is needed to understand its effects on cancer cells and its potential as an anticancer agent.
Q13: Are there any studies on the effects of petroselinic acid on human cells?
A16: While studies on petroselinic acid's effects on human cells are limited, some research suggests it may influence lipid metabolism. A study in yeast showed that petroselinic acid could potentiate the transactivation activity of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid homeostasis. This potentiation required intact peroxisomes, suggesting a role for these organelles in petroselinic acid's metabolic effects. []
Q14: What analytical techniques are commonly used to quantify petroselinic acid?
A17: Gas chromatography (GC) is widely used for quantifying petroselinic acid in plant oils and other matrices. This technique separates fatty acid methyl esters based on their boiling points, allowing for their identification and quantification. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
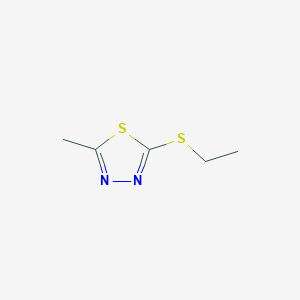
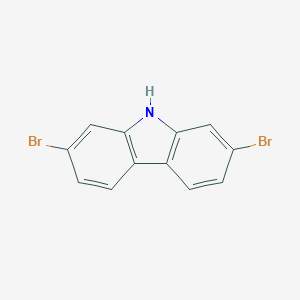
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
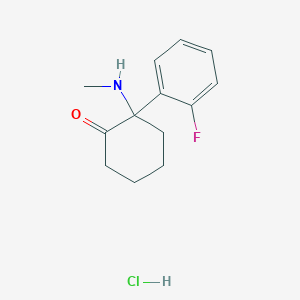

![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)
